artoindonesianin C

Description

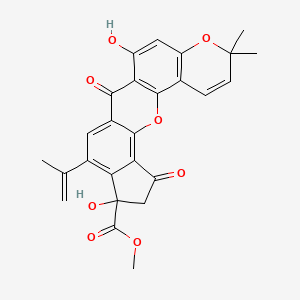

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H22O8 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

methyl 7,14-dihydroxy-18,18-dimethyl-5,12-dioxo-9-prop-1-en-2-yl-2,17-dioxapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-1(13),3,8,10,14,16(21),19-heptaene-7-carboxylate |

InChI |

InChI=1S/C26H22O8/c1-11(2)13-8-14-21(29)19-15(27)9-17-12(6-7-25(3,4)34-17)22(19)33-23(14)18-16(28)10-26(31,20(13)18)24(30)32-5/h6-9,27,31H,1,10H2,2-5H3 |

InChI Key |

ZYXATNOZMULVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=C2C(=C3C(=C1)C(=O)C4=C(O3)C5=C(C=C4O)OC(C=C5)(C)C)C(=O)CC2(C(=O)OC)O |

Synonyms |

artoindonesianin C |

Origin of Product |

United States |

Methodologies for the Isolation and Structural Elucidation of Artoindonesianin C

Advanced Chromatographic Techniques in Isolation

The isolation of artoindonesianin C from its natural sources, primarily species of the Artocarpus genus, is a multi-step process involving various advanced chromatographic techniques. researchgate.netum.edu.my The initial step typically involves the extraction of plant material, such as the stem or root bark, with organic solvents like methanol (B129727) or acetone. um.edu.myasianpubs.org

Following extraction, the crude extract is subjected to a series of chromatographic separations. A common strategy is to first use column chromatography with silica (B1680970) gel as the stationary phase. asianpubs.orgaip.org This allows for the initial separation of the extract into several fractions based on the polarity of the constituent compounds. For instance, in one study, the methanol extract of Artocarpus kemando stem bark was partitioned with chloroform, and the resulting extract was subjected to silica gel column chromatography to yield six major fractions. asianpubs.org

Further purification of the fractions containing this compound is often achieved through more refined chromatographic methods. Radial chromatography , another form of preparative layer chromatography, has been successfully used for the purification of this compound from a semi-pure fraction. asianpubs.org Additionally, Sephadex LH-20 column chromatography is frequently employed. aip.org This technique separates molecules based on their size and is particularly effective in removing pigments and other impurities from flavonoid and xanthone-rich fractions. The use of these varied chromatographic methods in succession is essential to obtain this compound in a pure, crystalline form, typically as a yellow solid. asianpubs.org

Spectroscopic Approaches for Structural Determination

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic techniques. These methods provide detailed information about the compound's molecular formula, functional groups, and the connectivity of its atoms. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides initial clues about the class of the compound. This compound exhibits characteristic absorption bands for a xanthone (B1684191) derivative, with maximum wavelengths (λmax) typically observed around 265-267 nm and 395-396 nm. researchgate.netasianpubs.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound shows absorption bands indicating the presence of hydroxyl (-OH), aliphatic (C-H), carbonyl (C=O), and benzene (B151609) ring (C=C) groups. researchgate.netasianpubs.org

Mass Spectrometry (MS) is crucial for determining the molecular weight and formula of the compound. nih.gov Electron Impact Mass Spectrometry (EIMS) of this compound shows a molecular ion peak [M+] at m/z 462, corresponding to the molecular formula C₂₆H₂₂O₈. asianpubs.orgaip.org High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, further confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. researchgate.netnih.gov Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are conducted. researchgate.net

¹H-NMR provides information about the different types of protons and their neighboring atoms.

¹³C-NMR reveals the number and types of carbon atoms in the molecule. researchgate.net

2D-NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net The comparison of this comprehensive spectroscopic data with that of known related compounds confirms the identity of this compound. nih.govgbif.org

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| UV (MeOH) | λmax 232, 267, 396 nm | asianpubs.org |

| IR (KBr) | νmax 3520 (OH), 2922, 2853 (C-H), 1727 (C=O ester), 1646 (C=O chelating), 1591 (C=O cyclic), 1473 (C=C aromatic) cm⁻¹ | asianpubs.org |

| EIMS | m/z 462 [M⁺] | asianpubs.org |

| Molecular Formula | C₂₆H₂₂O₈ | aip.org |

Bioassay-Guided Fractionation Strategies for Active Compound Discovery

Bioassay-guided fractionation is a pivotal strategy used to isolate biologically active compounds, including this compound, from natural sources. aip.orgaip.org This approach involves systematically testing the biological activity of extracts and their subsequent fractions at each stage of the separation process, thereby directing the purification towards the active constituents. aip.org

In the case of this compound, its discovery has often been linked to its potential biological activities. researchgate.netsemanticscholar.org For example, research into the antidiabetic properties of Artocarpus elasticus bark utilized an in vitro α-glucosidase inhibitory assay to guide the fractionation process. aip.orgstuartxchange.org The crude extract was first separated into fractions using column chromatography, and each fraction was tested for its ability to inhibit the α-glucosidase enzyme. The most active fraction was then subjected to further chromatographic purification, with the bioassay continuing to guide each step. aip.org

This iterative process of separation and bioassay ultimately led to the isolation of this compound as one of the active compounds responsible for the observed α-glucosidase inhibition. aip.org This compound demonstrated significant activity with an IC₅₀ value of 31.88 µg/mL. aip.orgaip.org Similarly, other studies have employed assays for cytotoxicity against various cancer cell lines, such as human epidermoid carcinoma of the nasopharynx (KB) cells and human breast cancer (BC) cells, to guide the isolation of bioactive compounds like this compound. semanticscholar.orgnih.gov This methodology ensures that the chemical investigation is focused on the compounds with the most promising therapeutic potential.

Synthetic Strategies for Artoindonesianin C and Its Analogues

Total Synthesis Approaches to the Xanthone (B1684191) Core

The central challenge in the total synthesis of artoindonesianin C lies in the construction of its highly substituted dibenzo-γ-pyrone (xanthone) nucleus. Several classical and modern methods are available for this purpose.

The most popular classical routes to the xanthone scaffold are the cyclodehydration of 2,2'-dihydroxybenzophenone (B146640) intermediates and the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govup.pt The benzophenone-based approach involves the Friedel-Crafts acylation of a phenol (B47542) derivative with a benzoic acid to form a 2,2'-dihydroxybenzophenone, which is then cyclized under dehydrating conditions (e.g., acid catalysis) to yield the xanthone. up.pt The diaryl ether route typically begins with an Ullmann condensation between a phenolate (B1203915) and an ortho-halobenzoic acid to form a 2-aryloxybenzoic acid, which subsequently undergoes intramolecular acylation to close the pyrone ring. up.pt While effective for simpler xanthones, applying these methods to the complex core of this compound would require careful selection of protecting groups and regioselective control to install the correct substitution pattern.

Table 1: Classical Methods for Xanthone Core Synthesis

| Method | Key Intermediate | Reaction Type | Description |

|---|---|---|---|

| Benzophenone (B1666685) Route | 2,2'-Dihydroxybenzophenone | Intramolecular Dehydration/Cyclization | An appropriately substituted benzophenone is cyclized, typically under acidic conditions, to form the central pyrone ring of the xanthone. nih.govup.pt |

| Diaryl Ether Route | 2-Aryloxybenzoic acid | Intramolecular Electrophilic Acylation | A diaryl ether with a carboxylic acid ortho to the ether linkage undergoes ring closure to form the xanthone core. up.pt |

| Grover, Shah, and Shah | Phenol and o-hydroxybenzoic acid | Condensation/Cyclization | A one-pot reaction involving the condensation of a phenol and an ortho-hydroxybenzoic acid, often with a dehydrating agent like acetic anhydride (B1165640). nih.gov |

More recent advancements in synthetic organic chemistry offer powerful tools for constructing complex polycyclic xanthones. For instance, the total synthesis of the natural product FD-594 was achieved using a highly convergent strategy that featured an asymmetric dihydroxylation and a copper-mediated oxidative cyclization to form a key polycyclic fragment. researchgate.net Similarly, progress has been made toward the asymmetric synthesis of cycloartobiloxanthone (B1249468), a dihydrobenzoxanthone natural product that is structurally related to this compound and is isolated from the same genus. acs.orgescholarship.org These sophisticated approaches, which may involve strategies like 6π-electrocyclization or C-H insertion reactions, would be essential for controlling the stereochemistry and assembling the complete, complex framework of this compound. researchgate.netescholarship.org

Chemical Derivatization and Analogue Synthesis Strategies

The generation of analogues through chemical derivatization is a critical step in medicinal chemistry for exploring structure-activity relationships (SAR). While no studies have specifically detailed the derivatization of this compound, standard chemical transformations applied to other xanthones and related flavonoids provide a clear blueprint for creating a library of analogues. researchgate.netresearchgate.net

Key functional groups on the this compound scaffold, such as its phenolic hydroxyls, are prime targets for modification. Common derivatization reactions include:

Methylation: Conversion of hydroxyl groups to methoxy (B1213986) groups can alter hydrogen-bonding capabilities and lipophilicity. This is often achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. utm.my

Acetylation: The formation of acetate (B1210297) esters from hydroxyl groups serves to protect them or modify their polarity. Acetic anhydride is a common reagent for this transformation. utm.my

Prenylation: The introduction of prenyl groups is a hallmark of many Artocarpus natural products. smujo.id Prenyl ether analogues can be synthesized by reacting the parent phenol with a prenyl halide (e.g., prenyl bromide) in the presence of a base. researchgate.net Such modifications can significantly impact biological activity. rsc.org

These derivatizations would allow for systematic investigation into how each part of the this compound molecule contributes to its biological profile.

Table 2: Potential Derivatization Strategies for this compound Analogues

| Strategy | Reagents & Conditions | Functional Group Targeted | Analogue Type |

|---|---|---|---|

| Acetylation | Acetic anhydride, base (e.g., K₂CO₃) | Phenolic Hydroxyls | Acetate Esters utm.my |

| Methylation | Methyl iodide or Dimethyl sulfate, base | Phenolic Hydroxyls | Methyl Ethers utm.my |

| Prenylation | Prenyl bromide, base (e.g., K₂CO₃) | Phenolic Hydroxyls | Prenyl Ethers researchgate.net |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Alkenyl groups (e.g., isopropenyl) | Saturated Alkyl Derivatives researchgate.net |

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis, which uses abundant natural products as starting materials for chemical modification, offers a practical alternative to a lengthy total synthesis. rsc.org The biosynthetic pathways of flavonoids and xanthones provide a logical basis for selecting potential precursors for this compound. nih.govfrontiersin.org Chalcones are well-established bioprecursors to flavonoids, which in turn are thought to undergo oxidative cyclization to form the xanthone skeleton. mdpi.comresearchgate.netbohrium.com

A plausible semi-synthetic strategy would begin with the isolation of a structurally simpler, but related, prenylated chalcone (B49325) or flavonoid from an Artocarpus species. For example, a multi-step synthesis involving Friedel-Crafts prenylation, methylation, and a Claisen-Schmidt condensation can be used to construct a complex chalcone. utm.my This chalcone could then be subjected to laboratory-controlled oxidative cyclization, potentially using reagents that mimic the biosynthetic phenol oxidative coupling, to form the core xanthone structure. researchgate.net Subsequent chemical steps would then be required to elaborate this core into the final, complex structure of this compound. The co-isolation of this compound with related flavonoids like cycloartobiloxanthone and artonin J from A. teysmanii lends support to a common biosynthetic origin and the feasibility of such interconversions in a laboratory setting. acs.org The use of a prenylated chalcone like xanthohumol (B1683332) as a starting material to generate various flavonoid backbones via ring closure and aromatization reactions further demonstrates the viability of this approach. nih.gov

In Vitro Biological Activity Studies of Artoindonesianin C

Anti-diabetic Activity via α-Glucosidase Inhibition

Artoindonesianin C, isolated from the bark of Artocarpus elasticus, has demonstrated significant potential as an anti-diabetic agent through its inhibitory action on the α-glucosidase enzyme. researchgate.net This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy in managing postprandial hyperglycemia. Studies have reported a potent inhibitory concentration (IC50) value of 31.88 µg/mL for this compound against α-glucosidase. researchgate.net

While a detailed enzyme kinetic analysis specifically for this compound is not extensively detailed in the available literature, studies on related compounds from Artocarpus elasticus provide valuable insights. A series of dihydrobenzoxanthones, which are structurally related to xanthones like this compound, were found to exhibit competitive inhibition against α-glucosidase. researchgate.netnih.gov This mode of inhibition suggests that the compounds compete with the substrate for binding to the active site of the enzyme. The inhibition by these related compounds was characterized as reversible. nih.govtandfonline.com In the same study, other co-isolated compounds, specifically alkylated flavones, were identified as mixed-type inhibitors. nih.govtandfonline.com

The inhibitory potency of this compound against α-glucosidase has been shown to be substantially greater than that of acarbose, a standard inhibitor used in clinical practice. This highlights the compound's potential as a strong candidate for further investigation as an anti-diabetic agent.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 31.88 researchgate.net |

| Acarbose (Standard Inhibitor) | 151.1 nih.gov |

Enzyme Kinetic Analysis of α-Glucosidase Inhibition

Anti-mycobacterial Activity

This compound has been identified as possessing activity against Mycobacterium tuberculosis. researchgate.netnih.govscispace.com In a study of phenolic compounds isolated from the root bark of Artocarpus rigidus, this compound was one of six compounds that all demonstrated anti-mycobacterial properties. nih.govresearchgate.net While the study highlighted artonin F as the most active compound, it confirmed the activity of this compound. nih.govresearchgate.net A specific Minimum Inhibitory Concentration (MIC) for this compound was not provided in the cited literature, though values for other tested compounds and standard drugs were reported for context. researchgate.net

| Compound | MIC (µg/mL) |

|---|---|

| Artonin F | 6.25 |

| Artorigidusin | 12.5 |

| Cycloartobiloxanthone (B1249468) | 25 |

| 7-demethylartonol E | 50 |

| Artonol B | 100 |

| This compound | Active (Specific MIC not reported) |

| Rifampicin (Standard) | 0.004 |

| Isoniazid (Standard) | 0.06 |

| Kanamycin sulfate (B86663) (Standard) | 2.5 |

Anti-proliferative Effects on Cancer Cell Lines

Research has shown that this compound exhibits cytotoxic activity against various human cancer cell lines. nih.govsemanticscholar.org Specifically, its activity has been noted against human epidermoid carcinoma of the nasopharynx (KB cell line) and human breast cancer (BC cell line). nih.govsemanticscholar.org Furthermore, it was found to be active in a cytotoxicity assay against the human small cell lung cancer line (NCI-H187). nih.gov While these studies confirm its anti-proliferative potential, specific IC50 values for this compound were not reported in the available research, which quantified the activity of other co-isolated compounds. nih.govresearchgate.net

| Cell Line | Description | Activity of this compound |

|---|---|---|

| KB | Human Epidermoid Carcinoma (Nasopharynx) | Active (Specific IC50 not reported) nih.govsemanticscholar.org |

| BC | Human Breast Cancer | Active (Specific IC50 not reported) nih.govsemanticscholar.org |

| NCI-H187 | Human Small Cell Lung Cancer | Active (Specific IC50 not reported) nih.gov |

Based on the available scientific literature, there are no specific studies detailing the effects of this compound on cell cycle modulation in cancer cell lines.

Similarly, the specific mechanisms of apoptosis induction, such as caspase activation or the involvement of mitochondrial pathways, have not been reported for this compound in the reviewed literature.

Cell Cycle Modulation Studies

Anti-oxidant Mechanisms at the Cellular Level

The antioxidant capacity of this compound has been evaluated through its ability to scavenge free radicals and potentially modulate the body's own antioxidant systems.

This compound has demonstrated weak activity in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.com In one study, the IC50 value for this compound in a DPPH scavenging assay was reported to be greater than 120 μg/mL, indicating low activity compared to the vitamin C positive control (IC50 of 12.2 μg/mL). nih.govmdpi.com The DPPH assay is a common method used to evaluate the ability of a compound to donate an electron or hydrogen to neutralize the stable DPPH radical. scielo.brscielo.br

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | DPPH IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | > 120 | nih.gov |

| Vitamin C (Control) | 12.2 | nih.gov |

Beyond direct radical scavenging, some natural compounds can enhance the body's own antioxidant defenses. mdpi.comnih.gov This can involve increasing the activity or expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgarvojournals.org These enzymes play a crucial role in detoxifying ROS. frontiersin.orgencyclopedia.pub For instance, some polyphenols have been shown to upregulate these enzymes, thereby bolstering the cell's ability to combat oxidative stress. mdpi.comnih.gov While the direct effects of this compound on these endogenous systems have not been specifically detailed, this remains a potential area for its antioxidant action. nih.govnih.gov

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, ROS)

Anti-inflammatory Pathways Elucidation

This compound is among the many prenylated flavonoids that have been investigated for their potential anti-inflammatory properties. researchgate.netresearchgate.net

Inflammation is a complex biological response involving the production of various signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comthermofisher.com Many flavonoids exert their anti-inflammatory effects by inhibiting the production of these cytokines. mdpi.comnih.gov They can also inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comnih.gov Although general anti-inflammatory activity is attributed to flavonoids from the Artocarpus genus, specific studies detailing the direct inhibitory effects of this compound on these specific cytokines and enzymes are limited. researchgate.netnih.gov However, related compounds have shown such inhibitory activities. nih.gov

General Anti-microbial Activities against Pathogenic Microorganisms

This compound has been reported to possess antimycobacterial properties. researchgate.net Specifically, it has shown activity against Mycobacterium tuberculosis. researchgate.net While detailed data on its minimum inhibitory concentration (MIC) against a wide range of pathogenic microorganisms is not extensively documented in the reviewed literature, flavonoids from the Artocarpus genus are known to exhibit broad antimicrobial activities against various bacteria and fungi. researchgate.netiium.edu.mynih.gov For instance, other compounds from this genus have shown activity against Staphylococcus aureus and Propionibacterium acnes. researchgate.netresearchgate.net

Other Enzyme Inhibitory Activities (excluding those leading to dosage/clinical applications)

In addition to its other biological activities, this compound has been evaluated for its ability to inhibit certain enzymes. One notable activity is its inhibition of α-glucosidase. researchgate.netresearchgate.netaip.org An in vitro assay demonstrated that this compound has significant inhibitory activity against α-glucosidase, with an IC50 value of 31.88 µg/mL. researchgate.netresearchgate.netaip.org This enzyme is involved in the breakdown of carbohydrates. Other related flavonoids from the Artocarpus genus have also been shown to inhibit enzymes like human neutrophil elastase. researchgate.netsmujo.id

Table 2: α-Glucosidase Inhibitory Activity of this compound

| Compound | α-Glucosidase IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | 31.88 | researchgate.netresearchgate.netaip.org |

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlative Analysis of Xanthone (B1684191) Scaffolding and Biological Potency

The biological potential of artoindonesianin C is fundamentally linked to its dibenzo-γ-pyrone (xanthone) nucleus. This tricyclic scaffold is a common feature in numerous natural products known for a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comsmujo.id Structure-activity relationship (SAR) studies on various xanthones reveal that the core structure itself is a key determinant of bioactivity. mdpi.comresearchgate.net

The arrangement of the two benzene (B151609) rings fused to a central pyrone ring creates a planar, aromatic system that can engage in various non-covalent interactions with biological macromolecules. The biological activity of the xanthone scaffold is significantly influenced by the type and position of substituent groups. mdpi.comresearchgate.net Key positions on the xanthone nucleus that often dictate the potency and nature of the biological response are C-1, C-3, C-6, and C-8. mdpi.comresearchgate.net The presence of functional groups at these positions can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with specific biological targets. For example, some caged xanthones from Garcinia hanburyi demonstrate that the inclusion of a pyran group can increase antimicrobial activity. nih.gov

Role of Prenyl Moieties in Enhancing Biological Interactions

A defining characteristic of this compound and many related Artocarpus compounds is the presence of prenyl (isoprenoid) side chains. Prenylation, the attachment of these lipophilic groups, is known to significantly enhance the biological activity of flavonoids and xanthones. mdpi.comresearchgate.net This enhancement is largely attributed to an increased affinity for biological membranes, which improves the compound's ability to reach intracellular targets. mdpi.comresearchgate.net

The prenyl groups can facilitate several key interactions:

Membrane Association : The lipophilic nature of the prenyl chain increases the molecule's ability to associate with or insert into the lipid bilayers of cell membranes, which can be a critical step for interacting with membrane-bound proteins. nih.gov

Protein-Protein and Protein-Ligand Interactions : Prenylation can play a more complex role than simply anchoring a molecule to a membrane. The farnesyl moiety (a type of prenyl group) on proteins like Ras is crucial for their biological activity, including facilitating specific protein-protein interactions. nih.gov Similarly, the prenyl groups on this compound may provide additional hydrophobic contact points that strengthen its binding to target enzymes or receptors. mdpi.com

Modulation of Specificity : The position and structure of the prenyl group are critical. For instance, SAR studies on mangosteen-derived xanthones showed that prenylation at C-4 might not contribute to CDK4 inhibitory activity, whereas an isoprenyl group at C-8 was found in the most potent derivatives. researchgate.net In other flavonoids, an unmodified 3-prenyl group was found to be crucial for cytotoxicity against certain cancer cell lines. researchgate.net

The combination of the rigid xanthone scaffold with flexible, lipophilic prenyl chains gives this compound a molecular architecture that is well-suited for interacting with the complex binding pockets of biological targets.

Impact of Hydroxylation and Alkylation Patterns on Activity

The specific pattern of hydroxyl (-OH) and alkyl (e.g., methoxy (B1213986), -OCH₃) groups on the xanthone skeleton of this compound is a critical determinant of its biological activity. These substitutions influence the molecule's solubility, hydrogen-bonding capacity, and electronic distribution.

Hydroxylation : The presence and position of hydroxyl groups are often essential for the biological effects of xanthones and flavonoids. researchgate.net They can act as hydrogen bond donors and acceptors, forming key interactions within the binding sites of target proteins. For example, studies on other flavonoids have shown that 5-hydroxyl and 8-methoxyl substituents are essential for high cytotoxicity. mdpi.com Furthermore, hydroxyl groups, particularly those at positions C-1, C-3, and C-6, can enhance the antioxidant potential of the xanthone nucleus. mdpi.com

Alkylation/Methoxylation : The replacement of a hydroxyl group with a methoxy group (methylation) alters the molecule's properties. It removes a hydrogen bond-donating site and increases lipophilicity. This can have varied effects on activity. In some cases, methylation increases bioavailability and potency, while in others, the free hydroxyl group is necessary for the desired interaction. researchgate.net In a study of chalcones, 3'- and 5'-methoxyl substituents were identified as major factors for cytotoxic activity. mdpi.com In this compound, the specific arrangement of its hydroxyl and methoxy groups creates a unique electronic and steric profile that dictates its target specificity and potency.

Identification of Molecular Targets and Binding Interactions

While the specific molecular targets of this compound are still under comprehensive investigation, research on structurally similar prenylated xanthones and flavonoids from the Artocarpus genus provides significant insight into its probable binding interactions. In silico molecular docking studies and enzymatic assays on these related compounds have identified several potential protein targets.

One identified activity for this compound is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes. researchgate.net This suggests a direct binding interaction with the active site of this enzyme.

| Compound | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | α-glucosidase | 31.88 µg/mL | researchgate.netresearchgate.net |

Docking studies on other Artocarpus compounds predict interactions with various therapeutic targets, which may also be relevant for this compound due to structural similarities.

| Compound | Predicted Protein Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Artocarpin & Artoindonesianin V | SARS-CoV Family Receptors (e.g., 5RE4) | Antiviral | upm.edu.my |

| Artobiloxanthone | Transglutaminase 2 (TG2) | Anticancer | smujo.id |

| Artoindonesianin A | Dipeptidyl peptidase IV (DPP-IV) | Antidiabetic | nih.gov |

| Artoindonesianin Q | Mineralocorticoid Receptor | Hypertension | jksus.org |

| Unnamed Artocarpus altilis Flavonoid | Falcipain-2 | Antimalarial | phcogj.com |

These studies suggest that this compound likely interacts with its targets through a combination of hydrogen bonds (facilitated by its hydroxyl groups) and hydrophobic interactions (driven by the xanthone core and prenyl moieties). jksus.orgphcogj.com

Elucidation of Specific Intracellular Signaling Pathway Modulations

The binding of a compound to its molecular target initiates a cascade of intracellular events known as a signaling pathway. nih.gov Phytochemicals like this compound can modulate these pathways to produce a physiological response. frontiersin.org Based on the known activities of related prenylated flavonoids and xanthones, this compound may influence several key signaling pathways.

Many flavonoids and xanthones exert their anticancer effects by modulating pathways that control cell proliferation, survival, and apoptosis. smujo.idnih.gov These include:

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) pathway is central to regulating cell growth and division. researchgate.net Anthocyanins, another class of flavonoids, have been shown to inhibit the MAPK signaling pathway in cancer cells. nih.gov

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer. plos.org Compounds that inhibit this pathway can suppress tumor growth. frontiersin.org

NF-κB Signaling : Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Some compounds from Artocarpus rigida have been shown to be potent inhibitors of NF-κB. acs.org

Apoptosis Induction : Bioactive compounds can trigger programmed cell death (apoptosis) in cancer cells. Artonin E, a related flavonoid, induces apoptosis through the ROS-mediated mitochondrial pathway. smujo.id Other compounds can activate caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

The modulation of these pathways is the downstream consequence of the initial binding event between this compound and its molecular target(s). For example, its inhibition of α-glucosidase directly impacts metabolic signaling related to glucose homeostasis. researchgate.net Its potential interactions with targets like TG2 or various kinases would connect it to the complex signaling networks governing cell growth and inflammation. smujo.idresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Artoindonesianin C

Molecular Docking Simulations for Target Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.comnih.gov This method is crucial for understanding potential drug-target interactions by estimating the binding affinity and mode. nih.govjksus.org The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy, often expressed as a binding affinity or docking score in kcal/mol. jksus.org A more negative binding affinity value indicates a stronger and more stable interaction. jksus.org

While extensive docking studies on Artoindonesianin C are limited, related compounds from the Artocarpus genus have been widely studied. For instance, computational studies on prenylated flavonoids from Artocarpus heterophyllus, such as Artoindonesianin Q, have identified them as potential inhibitors of the VEGFR2 receptor, a key target in cancer therapy. undip.ac.id In these studies, ligands were docked into the receptor's active site to predict their binding energy and interactions with key amino acid residues. undip.ac.id Similarly, other studies have used docking to screen Artocarpus compounds against targets for hypertension and diabetes. jksus.org These analyses provide a framework for how this compound could be evaluated against various biological targets to uncover its therapeutic potential.

Table 1: Key Concepts in Molecular Docking

| Term | Description | Relevance to this compound |

|---|---|---|

| Ligand | The small molecule being studied. | This compound |

| Receptor | The macromolecule, typically a protein, to which the ligand binds. | Potential enzyme or protein target (e.g., VEGFR2, mineralocorticoid receptor). jksus.orgundip.ac.id |

| Binding Affinity | The strength of the interaction between the ligand and receptor, often measured in kcal/mol. | Predicts the potency of this compound as an inhibitor or activator. |

| Docking Score | A numerical value calculated by a scoring function to rank potential binding poses. | Used to compare the binding of this compound with other compounds or a known inhibitor. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Reveals specific interactions, such as hydrogen bonds, with amino acid residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.combiolscigroup.us QSAR models are built by analyzing a dataset of compounds with known activities and relating these activities to their physicochemical properties, known as molecular descriptors. biorxiv.orgnih.gov Once a reliable model is established, it can be used to predict the activity of new, untested compounds. biolscigroup.usspu.edu.sy

The development of a QSAR model involves several key steps:

Data Set Selection: A group of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., hydrophobic, electronic, and steric properties) are calculated for each compound. spu.edu.sy

Model Building: Statistical methods, such as multiple linear regression, are used to create an equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is tested using both internal (cross-validation) and external validation sets. biolscigroup.us

A well-validated QSAR model can significantly accelerate drug discovery by prioritizing the synthesis of compounds predicted to be highly active. mdpi.com It also provides insights into which molecular properties are most important for the desired biological effect. mdpi.com

As of now, specific QSAR studies focusing solely on this compound have not been prominently reported in the available literature. However, the QSAR approach is widely applied to classes of flavonoids and other natural products to predict activities ranging from anticancer to antioxidant effects. mdpi.com Future research could involve developing a QSAR model for a series of xanthone (B1684191) derivatives, including this compound, to predict their activity against a specific target and guide the design of more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. nih.govnih.gov This technique complements molecular docking by offering a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of key interactions. jksus.org An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a trajectory of the complex's behavior in a simulated physiological environment. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from their initial position. A stable RMSD plot indicates that the complex has reached equilibrium. jksus.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. jksus.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of key interactions identified in docking. mdpi.com

Studies on related Artocarpus flavonoids have used MD simulations to validate docking results. jksus.org For example, simulations of Artoindonesianin Q bound to the mineralocorticoid receptor confirmed the stability of the complex through consistent RMSD and RMSF values over simulation times of 100 nanoseconds. jksus.orgmdpi.com Such analyses confirm that the ligand remains stably bound in the active site. nih.gov Although specific MD simulation data for this compound is not detailed in the provided search results, this methodology is essential for validating any predicted binding modes from docking studies and understanding its dynamic behavior with a target receptor.

| Hydrogen Bonds | Number of hydrogen bonds over time. | Evaluates the stability of the specific hydrogen bond interactions predicted by molecular docking. |

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening (VS), is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. vjs.ac.vnnih.gov This process helps to narrow down the number of compounds that need to be tested experimentally, saving time and resources. nih.gov

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A large database of ligands is docked into the receptor's binding site, and the compounds are ranked based on their docking scores. vjs.ac.vnfortunejournals.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the receptor is unknown, this approach uses a set of known active ligands to identify new compounds with similar properties. nih.gov Methods include searching for molecules with similar shapes or pharmacophores (the essential 3D arrangement of functional groups). vjs.ac.vn

Following virtual screening, virtual ligand design can be employed. Here, a promising hit compound like this compound can be used as a starting point or scaffold. Computational tools are then used to modify its structure—adding, removing, or changing functional groups—to design new, hypothetical molecules with improved binding affinity, selectivity, or better pharmacokinetic properties. nih.gov

While no studies were found that identified this compound through a virtual screening campaign, this compound and its class of Artocarpus flavonoids are often included in virtual libraries for screening against various disease targets like cancer and viral proteins. undip.ac.idfortunejournals.com The established biological activities of this compound make it an excellent candidate for use as a template in ligand-based design efforts to create novel therapeutic agents.

Future Research Directions and Pre Clinical Development Potential

Exploration of Novel Biological Activities and Pharmacological Effects

Initial studies have indicated that artoindonesianin C possesses antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai However, the full spectrum of its biological activities remains largely unexplored. Future research should systematically screen this compound against a wide array of therapeutic targets. Given the known activities of related prenylated flavonoids, promising areas for investigation include:

Antiviral Activity: The general class of flavonoids has demonstrated antiviral effects against various viruses, and the potential of this compound as an antiviral agent, particularly against emerging viral threats, warrants investigation. upm.edu.my

Neuroprotective Effects: Other compounds from the Artocarpus genus and related flavonoids have shown neuroprotective potential. mdpi.comnih.gov Investigating the effects of this compound on pathways related to neurodegenerative diseases like Alzheimer's and Parkinson's could reveal new therapeutic avenues.

Enzyme Inhibition: Many flavonoids are known to be potent enzyme inhibitors. nih.gov Screening this compound against clinically relevant enzymes, such as those involved in cancer progression or metabolic disorders, could identify novel mechanisms of action. For instance, its potential as a tyrosinase inhibitor could be explored for applications in dermatology and agriculture. upm.edu.my

A comprehensive screening approach, as detailed in the table below, would provide a clearer picture of the pharmacological landscape of this compound.

| Potential Biological Activity | Proposed In Vitro Models | Key Endpoints to Measure |

| Antiviral | Cell-based viral replication assays (e.g., plaque reduction assays) | IC50 (50% inhibitory concentration), viral load reduction |

| Neuroprotection | Neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins | Cell viability, reduction of reactive oxygen species, inhibition of protein aggregation |

| Enzyme Inhibition | Recombinant enzyme activity assays (e.g., kinases, proteases) | IC50, kinetic parameters of inhibition |

Development of Advanced Synthetic Methodologies for Scalable Production

The isolation of this compound from natural sources is often low in yield and unsustainable for large-scale research or future clinical applications. Therefore, the development of efficient and scalable synthetic routes is a critical step. While the total synthesis of this compound has not been extensively documented, strategies for analogous prenylated flavonoids can provide a roadmap.

Future research should focus on:

Green Chemistry Approaches: Employing environmentally benign reagents and solvents, such as in the Claisen-Schmidt condensation for chalcone (B49325) synthesis, can make the production process more sustainable. aip.org

Biocatalysis: Utilizing enzymes to perform specific chemical transformations can offer high selectivity and reduce the need for protecting groups, simplifying the synthetic route.

Investigation into the Pharmacokinetics and Metabolism in Pre-clinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental for its development as a therapeutic agent. The prenyl group in its structure is known to increase lipophilicity, which can enhance membrane permeability but may also lead to rapid metabolism. nih.gov

Key areas for investigation in preclinical models, such as rodents, include:

Bioavailability: Determining the fraction of an administered dose of this compound that reaches the systemic circulation.

Metabolic Pathways: Identifying the major metabolites formed and the enzymes responsible (e.g., cytochrome P450s). Techniques like high-resolution mass spectrometry can be employed for metabolite identification. researchgate.net

Tissue Distribution: Quantifying the extent to which this compound and its metabolites distribute into different tissues.

These studies are crucial for establishing a potential therapeutic window and for understanding any potential for drug-drug interactions. pharmacognosy.us

| Pharmacokinetic Parameter | Preclinical Model | Analytical Technique |

| Oral Bioavailability | Rat or Mouse | LC-MS/MS |

| Metabolic Stability | Liver Microsomes | Incubation followed by LC-MS/MS analysis |

| Tissue Distribution | Mouse | Quantitative Whole-Body Autoradiography or LC-MS/MS of tissue homogenates |

Strategic Lead Optimization and Analogue Development for Enhanced Efficacy

Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. This involves the synthesis and evaluation of a series of structural analogues. Structure-activity relationship (SAR) studies are central to this process, providing insights into which parts of the molecule are essential for its biological activity. mdpi.comnih.gov

Future efforts in this area should include:

Modification of the Prenyl Group: Altering the length, branching, or position of the prenyl chain can modulate lipophilicity and target engagement.

Substitution on the Flavonoid Scaffold: Introducing different functional groups (e.g., hydroxyl, methoxy) on the aromatic rings can impact potency and selectivity. tandfonline.com

Computational Modeling: Using molecular docking and other computational tools to predict how analogues will interact with their biological targets can guide the design of more effective compounds. upm.edu.myupm.edu.my

The goal is to develop analogues with improved therapeutic profiles, such as enhanced target specificity or reduced off-target effects. science.gov

Integration of Multi-omics Data for Systems-Level Understanding of Biological Action

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the mechanism of action of this compound. This goes beyond a single target and explores the broader impact of the compound on cellular networks.

Future research could involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in cells treated with this compound.

Metabolomic Profiling: Analyzing changes in the cellular metabolome to understand how the compound affects metabolic pathways. researchgate.net This can be particularly insightful for a natural product that may have multiple biological effects.

Proteomic Studies: Identifying changes in protein expression and post-translational modifications to pinpoint the cellular machinery affected by this compound.

Integrating these datasets can help to identify novel targets, understand polypharmacological effects, and discover potential biomarkers of response.

Novel Formulations for Research Applications (excluding dosage/administration)

The poor aqueous solubility and potential for rapid degradation of flavonoids can limit their utility in research and preclinical studies. mdpi.com Developing novel formulations can overcome these challenges and ensure consistent and reproducible results in in vitro and in vivo experiments.

Areas for development include:

Solubilizing Formulations: Creating formulations with excipients that enhance the solubility of this compound for cell-based assays and animal studies.

Stabilized Formulations: Developing formulations that protect this compound from degradation by light, pH, or enzymes.

Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can improve its stability and facilitate its delivery to cells or tissues of interest in research models. mdpi.com

These advanced formulations are essential for accurately assessing the biological activity and therapeutic potential of this compound in a preclinical setting.

Q & A

Q. Q1. What are the key structural characteristics of artoindonesianin C, and how do they influence its bioactivity?

Methodological Answer:

- Structural Elucidation: Utilize spectroscopic techniques (e.g., NMR, MS) to confirm the compound’s molecular formula and stereochemistry. Compare data with existing literature to validate structural features, such as prenylated flavonoid moieties .

- Bioactivity Correlation: Conduct in vitro assays (e.g., cytotoxicity, antioxidant) to link specific functional groups (e.g., hydroxyl or methoxy groups) to observed biological effects. For example, prenylation often enhances membrane permeability and target binding .

Q. Q2. What validated protocols exist for isolating this compound from natural sources?

Methodological Answer:

- Extraction Optimization: Use polarity-guided solvent extraction (e.g., ethanol-water gradients) followed by chromatographic separation (HPLC, TLC) to isolate the compound. Validate purity via HPLC-DAD and spectroscopic fingerprinting .

- Yield Enhancement: Test variables like extraction time, temperature, and solvent ratios using factorial design experiments to maximize yield while minimizing degradation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework: Systematically review literature to identify variables affecting bioactivity (e.g., cell lines, dosage, assay conditions). Use statistical tools (ANOVA, regression) to isolate confounding factors .

- Reproducibility Testing: Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) to verify results. Discrepancies may arise from differences in compound stability or assay sensitivity .

Q. Q4. What experimental designs are optimal for investigating this compound’s mechanism of action in cancer models?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways modulated by the compound. Validate targets via siRNA knockdown or CRISPR-Cas9 .

- In Vivo Validation: Use xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess efficacy and toxicity. Ensure ethical compliance with institutional guidelines .

Q. Q5. How can researchers address the limited bioavailability of this compound in preclinical studies?

Methodological Answer:

- Formulation Strategies: Develop nanoencapsulation (liposomes, polymeric nanoparticles) to enhance solubility and bioavailability. Characterize formulations using dynamic light scattering (DLS) and in vitro release studies .

- Pharmacokinetic Modeling: Use compartmental models to predict absorption, distribution, and metabolism. Validate with LC-MS/MS quantification in plasma and tissues .

Data Analysis and Reproducibility

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for robustness testing (R², confidence intervals) .

- Outlier Management: Apply Grubbs’ test or Dixon’s Q-test to identify and exclude outliers, ensuring data integrity .

Q. Q7. How can researchers ensure reproducibility in this compound isolation and bioactivity assays?

Methodological Answer:

- Standard Operating Procedures (SOPs): Document extraction parameters (solvent ratios, centrifugation speed) and assay conditions (cell density, incubation time) in detail .

- Inter-Lab Validation: Collaborate with independent labs to cross-validate results. Share raw data via repositories like Zenodo for transparency .

Comparative and Mechanistic Studies

Q. Q8. How does this compound’s bioactivity compare to structurally related prenylated flavonoids?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying prenyl chain length) and test in parallel assays. Use molecular docking to predict binding affinities to targets like topoisomerases .

- Cluster Analysis: Apply PCA or hierarchical clustering to group compounds by bioactivity profiles, identifying critical structural determinants .

Q. Q9. What methodologies are suitable for studying this compound’s interaction with metabolic enzymes (e.g., CYP450)?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates and recombinant CYP isoforms to measure IC50 values. Confirm via LC-MS metabolite profiling .

- Molecular Dynamics Simulations: Model ligand-enzyme binding using software like AutoDock Vina to predict interaction sites and binding energies .

Ethical and Literature-Based Considerations

Q. Q10. How should researchers navigate conflicting literature on this compound’s therapeutic potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.